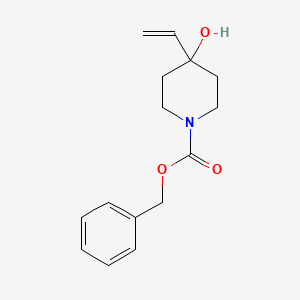
4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: The major product is Benzyl 4-oxo-4-vinylpiperidine-1-carboxylate.
Reduction: The major product is Benzyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists, which inhibit platelet aggregation.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including piperidine derivatives and oxazolidinone-quinolone hybrids with antibacterial activity.
Biological Research: It is used in the development of peptidomimetics and cyclic prodrugs for improved drug delivery and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic conversion to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. For example, P2Y12 antagonists target the P2Y12 receptor on platelets, inhibiting their activation and aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-Hydroxy-1-piperidinecarboxylate: Similar structure but lacks the vinyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
4-Hydroxypiperidine: Similar structure but lacks both the benzyl and carboxylate groups.
Uniqueness
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and vinyl groups on the piperidine ring, as well as the benzyl carboxylate moiety
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h2-7,18H,1,8-12H2 |
Clave InChI |
ITTXZJWADRUXBF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


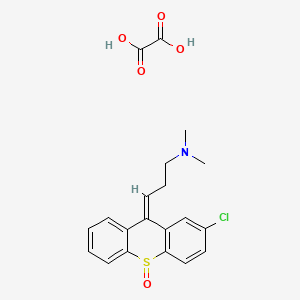
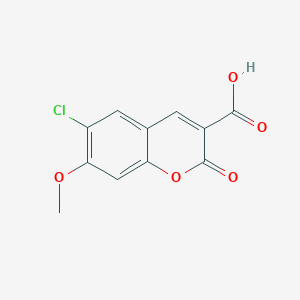
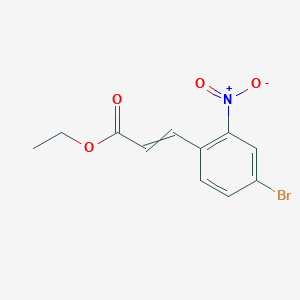
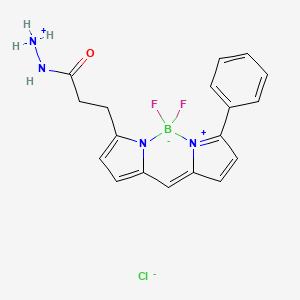
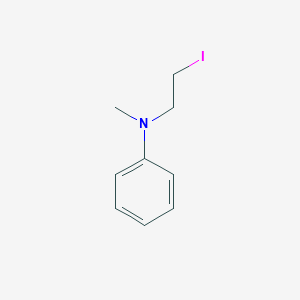
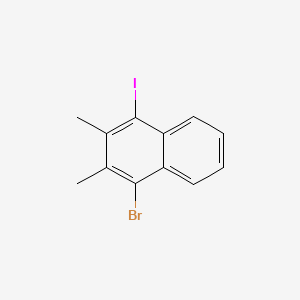
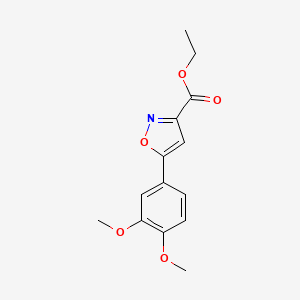
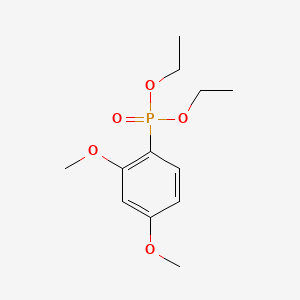
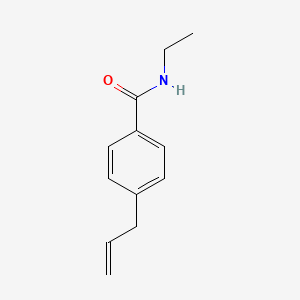
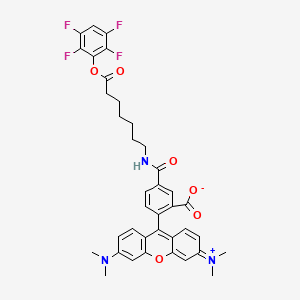
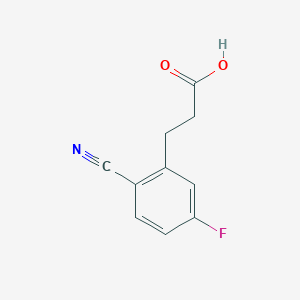
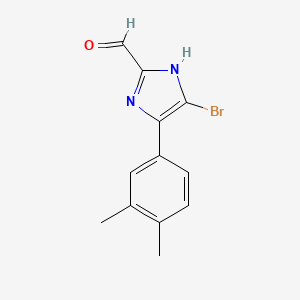
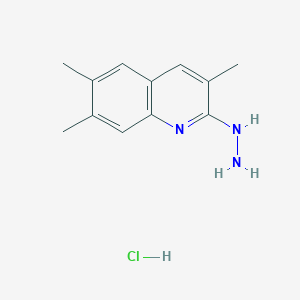
![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
